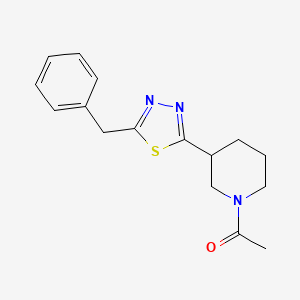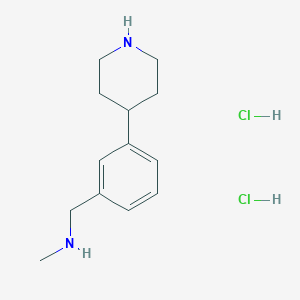
3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds that contain a carboxyl group (−C(=O)−OH) attached to an R-group . The R-group in this case is a 3beta-Methyl-3-phenylcyclobutane .
Synthesis Analysis
The synthesis of carboxylic acids often involves the use of strong electrophiles . For example, the Malonic Ester Synthesis is a synthetic procedure used to convert alkyl halides to carboxylic acids . This process involves the formation of a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon .Molecular Structure Analysis
The molecular structure of carboxylic acids is characterized by the presence of a carboxyl group, which consists of a carbonyl (C=O) and a hydroxyl (−OH) group . The carbonyl carbon and the hydroxyl oxygen are both sp2 hybridized, allowing one of the lone pair electrons on the oxygen to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Carboxylic acids undergo various reactions, including reactions involving the O−H bond (such as acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids have unique physical and chemical properties due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule . This amphiphilic nature can lead to unusual behavior in water . The acidity of carboxylic acids is also notable, with acidity constants (Ka) being approximately 10^−5 .科学的研究の応用
Dopamine Transporter Binding
A study by Blough et al. (2002) focused on the synthesis of 3beta-phenyltropane-2beta-carboxylic acid methyl esters, which are related to 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid. They found evidence of a remote binding domain on the dopamine transporter, which is crucial in understanding cocaine's binding mechanism at the dopamine transporter (DAT) (Blough et al., 2002).
Electrochemical Analysis of Substituents
Carroll et al. (2005) reported on the monoamine transporter binding properties of various 3-beta-substituted phenyltropane-2-beta-carboxylic acid methyl esters, demonstrating their relevance in understanding the behavioral effects related to cocaine self-administration and DAT occupancy (Carroll et al., 2005).
Synthesis and Binding Affinity Studies
Zeng et al. (2006) synthesized a series of front bridged tricyclic 3beta-phenyltropanes and studied their binding affinities, providing insights into the structure-activity relationship for monoamine transporters. This research is significant in the context of understanding the pharmacological profiles of similar compounds (Zeng et al., 2006).
Potential in Antagonist Activity
Research by Allan et al. (1990) on 1-aminocyclobutane-1,3-dicarboxylic acids, which are structurally related to this compound, revealed their potential as antagonists in neurotransmission at excitatory amino acid receptors, particularly NMDA receptors (Allan et al., 1990).
Photodimerization and Thermal Studies
The work of Davies et al. (1977) on Benzo[b]thiophen-3-carboxylic acid 1,1-Dioxide, another structurally similar compound, explored its dimerization under ultraviolet light and heat, contributing to the understanding of photochemical and thermal reactions in such compounds (Davies et al., 1977).
作用機序
Safety and Hazards
While specific safety data for 3beta-Methyl-3-phenylcyclobutane-1beta-carboxylic acid is not available, general safety measures for handling carboxylic acids include wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
The development of carboxylic acid-based drugs is an active and attractive topic in medicinal chemistry . The unique properties of carboxylic acids make them valuable in the synthesis of new bioactive molecules. Future research may focus on exploring the potential of carboxylic acids in drug discovery and development .
特性
IUPAC Name |
3-methyl-3-phenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(7-9(8-12)11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIXUNUPHQGNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2475061.png)


![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)
![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)
![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)

![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2475082.png)